molecular formula C15H13N3O3S B4983686 N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide

N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide

Cat. No. B4983686
M. Wt: 315.3 g/mol
InChI Key: VKHBANSWZNQPDL-UHFFFAOYSA-N
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Description

N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide, also known as BISA, is a chemical compound that has gained significant attention in the field of scientific research. BISA is a benzimidazole derivative and has been found to have various applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide reduces inflammation and pain.
Biochemical and Physiological Effects:
N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide has been found to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide has been reported to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide has several advantages for lab experiments. It is easy to synthesize and has good stability. It can be easily modified to obtain analogs with improved activity. However, N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. In addition, N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide can be toxic at high concentrations, which can limit its use in cell-based assays.

Future Directions

There are several future directions for the research on N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide. One direction is to investigate the structure-activity relationship of N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide and its analogs. This can help in the design of more potent and selective inhibitors of COX-2. Another direction is to investigate the potential therapeutic effects of N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide in other diseases, such as multiple sclerosis and rheumatoid arthritis. Furthermore, the development of N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide-based drug delivery systems can improve its pharmacokinetic properties and reduce toxicity. Overall, N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide has great potential for the development of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide involves the reaction of 4-(1H-benzimidazol-1-ylsulfonyl)aniline with acetic anhydride in the presence of a catalyst. The reaction proceeds under reflux conditions and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide has been found to have various applications in the field of medicinal chemistry. It has been reported to have anti-inflammatory, anti-tumor, and anti-viral activities. N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide has also been found to have potential therapeutic effects in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[4-(benzimidazol-1-ylsulfonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-11(19)17-12-6-8-13(9-7-12)22(20,21)18-10-16-14-4-2-3-5-15(14)18/h2-10H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHBANSWZNQPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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